Climacostol

Beschreibung

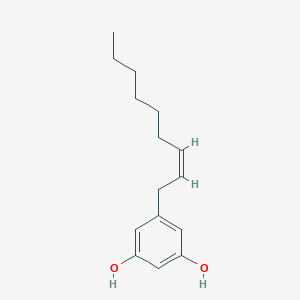

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-[(Z)-non-2-enyl]benzene-1,3-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O2/c1-2-3-4-5-6-7-8-9-13-10-14(16)12-15(17)11-13/h7-8,10-12,16-17H,2-6,9H2,1H3/b8-7- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKWFGJNPZKSIEL-FPLPWBNLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CCC1=CC(=CC(=C1)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C=C\CC1=CC(=CC(=C1)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90443780 |

Source

|

| Record name | Climacostol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90443780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

253158-28-0 |

Source

|

| Record name | Climacostol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90443780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: A Defensive Toxin with Therapeutic Promise

An In-depth Technical Guide to the Discovery, Isolation, and Characterization of Climacostol

In the intricate world of microbial ecology, chemical warfare is a common strategy for survival. One of the most fascinating examples of this is the production of Climacostol by the freshwater ciliated protozoan, Climacostomum virens. Climacostol (5-[(2Z)-non-2-en-1-yl]benzene-1,3-diol) is a resorcinolic lipid, a potent natural product that serves as a defensive toxin against predators[1][2]. First isolated from this unique microorganism, Climacostol has since garnered significant attention from the scientific community, not for its ecological role, but for its remarkable biological activities.

This compound exhibits powerful antimicrobial properties against a range of bacterial and fungal pathogens and, more importantly, displays significant cytotoxic and pro-apoptotic effects on various human and rodent tumor cells[1][3][4]. Its ability to induce cell death in cancer lines, particularly melanoma, through specific molecular pathways has positioned it as a promising lead compound in the field of drug discovery and development[5][6]. This guide provides a comprehensive technical overview of the journey of Climacostol, from its discovery in a freshwater ciliate to its purification and characterization as a potential therapeutic agent.

The Source: Climacostomum virens

The story of Climacostol begins with its producer, Climacostomum virens, a well-known but under-studied heterotrichid ciliate. Found in freshwater and brackish environments, this organism is characterized by its distinctive pouch-like shape and large size, ranging from 200-370 μm[7][8]. The isolation of any natural product is fundamentally dependent on a reliable and scalable source. Therefore, the successful isolation of Climacostol hinges on the ability to culture C. virens in a laboratory setting to generate sufficient biomass for extraction. This initial step remains one of the primary challenges in natural product chemistry, bridging the gap between microbial ecology and pharmaceutical science.

Discovery and Bio-Guided Isolation Strategy

The discovery of Climacostol is a classic example of bio-guided isolation, where a compound's biological activity directs the purification process. Researchers observed that C. virens was able to chemically defend itself against predatory ciliates, such as Dileptus margaritifer[2][4]. This defensive activity served as the primary bioassay to track the unknown active compound through various stages of chemical separation. The principle is straightforward: at each step of purification, the resulting fractions are tested for their ability to deter the predator. The most active fraction is then carried forward for further separation, progressively enriching the sample until a pure, active compound is isolated.

The overall workflow for this process, from microorganism culture to the acquisition of the pure natural product, is a multi-stage endeavor requiring expertise in microbiology, chemistry, and pharmacology.

Detailed Experimental Protocols

The following sections outline the detailed experimental methodologies for the extraction and purification of Climacostol from C. virens cultures.

Protocol 1: Crude Extraction from Ciliate Biomass

The initial step involves extracting all small-molecule metabolites from the harvested ciliate cells. The choice of solvent is critical and is based on the principle of "like dissolves like"[9]. Since Climacostol is a resorcinolic lipid, a moderately polar organic solvent is effective.

-

Cell Lysis: The harvested cell pellet of C. virens is suspended in a solvent such as methanol or acetone. The suspension is subjected to ultrasonication in an ice bath. This process disrupts the cell membranes, releasing the intracellular contents into the solvent.

-

Solvent Extraction: The cell lysate is transferred to a larger vessel and stirred with a solvent like ethyl acetate for several hours at room temperature. This step partitions the lipophilic and moderately polar compounds, including Climacostol, into the organic phase[9].

-

Filtration and Concentration: The mixture is filtered to remove cell debris. The resulting organic filtrate is then concentrated under reduced pressure using a rotary evaporator. This yields a dark, viscous crude extract containing a complex mixture of lipids, pigments, and the target compound, Climacostol.

Protocol 2: Chromatographic Purification Cascade

Chromatography is the cornerstone of natural product isolation, allowing for the separation of individual compounds from a complex mixture based on their differential physical and chemical properties[10][11]. A multi-step chromatographic strategy is essential for obtaining Climacostol in high purity.

Step 1: Initial Fractionation via Column Chromatography

The crude extract is first subjected to low-pressure column chromatography for initial separation.

-

Column Packing: A glass column is packed with silica gel (a polar stationary phase) slurried in a non-polar solvent like hexane[9].

-

Sample Loading: The crude extract is adsorbed onto a small amount of silica gel and carefully loaded onto the top of the packed column.

-

Elution: The column is eluted with a solvent gradient of increasing polarity, typically starting with 100% hexane and gradually increasing the percentage of ethyl acetate. Non-polar compounds will elute first, followed by compounds of increasing polarity.

-

Fraction Collection: Eluent is collected in a series of tubes. The composition of each fraction can be monitored using Thin-Layer Chromatography (TLC)[12].

Step 2: Bio-Guided Identification of Active Fractions

The collected fractions are concentrated and tested using the predetermined bioassay (e.g., cytotoxicity against a cancer cell line or antimicrobial activity). The fractions demonstrating the highest activity are identified and pooled for the next stage of purification. This critical step ensures that the purification efforts remain focused solely on the molecule of interest.

Step 3: High-Performance Liquid Chromatography (HPLC) Purification

The final purification is achieved using High-Performance Liquid Chromatography (HPLC), a high-resolution technique essential for obtaining highly pure compounds[11]. For a lipophilic molecule like Climacostol, Reverse-Phase HPLC (RP-HPLC) is the method of choice.

-

System Setup: An HPLC system equipped with a preparative C18 column (a non-polar stationary phase) is used.

-

Mobile Phase: A polar mobile phase, typically a gradient of methanol and water or acetonitrile and water, is employed.

-

Injection and Separation: The pooled active fraction is dissolved in a small amount of the mobile phase and injected into the system. In RP-HPLC, polar impurities pass through the column quickly, while the non-polar Climacostol interacts more strongly with the C18 stationary phase and is retained longer, allowing for its separation from other closely related compounds[12].

-

Peak Collection: The compound eluting from the column is monitored with a UV detector. The peak corresponding to Climacostol is collected. The solvent is then evaporated to yield the pure compound.

| Parameter | HPLC Purification Specifications |

| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) |

| Stationary Phase | C18 Silica Gel (e.g., 10 µm particle size, 250 x 10 mm column) |

| Mobile Phase | Gradient elution with Methanol (Solvent A) and Water (Solvent B) |

| Detection | UV-Vis Detector at ~280 nm |

| Principle of Separation | Hydrophobic interaction; non-polar compounds are retained longer. |

Structural Elucidation and Characterization

Following successful isolation, the precise chemical structure of Climacostol was determined as 5-[(Z)-non-2-enyl]benzene-1,3-diol using a combination of spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Its molecular formula is C15H22O2[13]. The structure was later unequivocally confirmed through total chemical synthesis, which also provided a route to produce the compound and its analogues without relying on the challenging cultivation of C. virens[1][2][14].

Biological Activity and Therapeutic Potential

The initial ecological observations have led to the discovery of a molecule with significant therapeutic potential. Extensive research has demonstrated Climacostol's efficacy in several areas.

| Activity Type | Target Organisms / Cell Lines | Observed Mechanism of Action | References |

| Antimicrobial | Gram-positive bacteria, Candida albicans (fungus) | Not fully elucidated, but likely involves membrane disruption or inhibition of key metabolic pathways. Ineffective against Gram-negative strains. | [15][16] |

| Anticancer | B16-F10 Mouse Melanoma, Human Tumor Squamous Carcinoma (A431) | Induces DNA damage, generation of Reactive Oxygen Species (ROS), and activation of the p53-dependent intrinsic apoptotic pathway.[5][17] | [1][2][5][6] |

| Mitochondrial | Rat liver mitochondria, Tetrahymena thermophila | Inhibits the respiratory chain complex I, leading to mitochondrial dysfunction and reduced motility in ciliates.[4] | [4] |

Particularly in oncology, Climacostol has been shown to reduce tumor progression in mouse models of melanoma. It decreases tumor weight, reduces cell viability within the tumor, and increases the survival of transplanted mice[5][6]. Its ability to selectively target tumor cells over non-tumor cells further enhances its potential as a drug candidate[5].

Conclusion and Future Outlook

The journey of Climacostol from a defensive secretion in a freshwater protozoan to a promising anticancer agent exemplifies the value of natural product discovery. The bio-guided isolation strategy, coupled with modern chromatographic and spectroscopic techniques, was instrumental in identifying and characterizing this novel molecule. While the total synthesis of Climacostol has provided a reliable source for pharmacological studies, the original discovery underscores the vast, untapped reservoir of bioactive compounds within the microbial world. Future research will likely focus on optimizing its therapeutic properties through the synthesis of novel analogues, elucidating its precise molecular targets, and advancing it through preclinical and clinical development pipelines for potential use in cancer therapy.

References

-

Title: Bioactivity and Structural Properties of Novel Synthetic Analogues of the Protozoan Toxin Climacostol - PMC Source: PubMed Central URL: [Link]

-

Title: Climacostol reduces tumour progression in a mouse model of melanoma via the p53-dependent intrinsic apoptotic programme Source: PubMed URL: [Link]

-

Title: Cytotoxic and anti-proliferative properties of climacostol in melanoma... Source: ResearchGate URL: [Link]

-

Title: Climacostol | C15H22O2 | CID 10704873 Source: PubChem - NIH URL: [Link]

-

Title: Molecular structures of climacostol (1), AN1, and AN2. Source: ResearchGate URL: [Link]

-

Title: Climacostol activates mitochondrial-dependent apoptosis in melanoma... Source: ResearchGate URL: [Link]

-

Title: The chemical structure of climacostol. Source: ResearchGate URL: [Link]

-

Title: Climacostol-d14 | C15H22O2 | CID 162641533 Source: PubChem - NIH URL: [Link]

-

Title: Cytotoxic effect of climacostol and its alkyl and alkynyl derivatives... Source: ResearchGate URL: [Link]

-

Title: Exposure to the Natural Compound Climacostol Induces Cell Damage and Oxidative Stress in the Fruit Fly Drosophila melanogaster Source: ResearchGate URL: [Link]

-

Title: Climacostol (Ia), a Defense Toxin of Climacostomum virens (Protozoa, Ciliata), and Its Congeners. | Request PDF Source: ResearchGate URL: [Link]

-

Title: Simple synthesis of climacostol, a defensive secretion by the ciliate Climacostomum virens Source: Bioscience, Biotechnology, and Biochemistry URL: [Link]

-

Title: Morphological changes of Tetrahymena thermophila induced by... Source: ResearchGate URL: [Link]

-

Title: Chromatographic Techniques Used in the Bioguided Isolation of Bioactive Compounds from Natural Products Source: JSM Central URL: [Link]

-

Title: Chromatography Techniques & Key Components Source: Excedr URL: [Link]

-

Title: CHROMATOGRAPHY TECHNIQUES FOR ISOLATION OF PHYTOCONSTITUENTS FROM MEDICINAL PLANTS Source: IIP Series URL: [Link]

-

Title: Purification techniques chromatography Source: Slideshare URL: [Link]

-

Title: Chromatography Sample Preparation Guide Source: Organomation URL: [Link]

-

Title: Novel Discovery of Two Heterotrichid Ciliates, Climacostomum virens and Fabrea salina (Ciliophora: Heterotrichea: Heterotrichida) in Korea Source: Semantic Scholar URL: [Link]

-

Title: [PDF] Novel Discovery of Two Heterotrichid Ciliates,Climacostomum virens and Fabrea salina (Ciliophora:Heterotrichea: Heterotrichida) in Korea Source: Semantic Scholar URL: [Link]

-

Title: Setting Up a “Green” Extraction Protocol for Bioactive Compounds in Buckwheat Husk Source: MDPI URL: [Link]

-

Title: Natural Product Extraction Source: ResearchGate URL: [Link]

-

Title: Techniques for extraction and isolation of natural products: a comprehensive review Source: PMC - PubMed Central URL: [Link]

-

Title: Green extraction of natural products: concept and principles Source: PubMed URL: [Link]

-

Title: Advances in Natural Product Extraction Techniques, Electrospun Fiber Fabrication, and the Integration of Experimental Design: A Comprehensive Review Source: PubMed Central URL: [Link]

Sources

- 1. Bioactivity and Structural Properties of Novel Synthetic Analogues of the Protozoan Toxin Climacostol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Climacostol reduces tumour progression in a mouse model of melanoma via the p53-dependent intrinsic apoptotic programme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. [PDF] Novel Discovery of Two Heterotrichid Ciliates,Climacostomum virens and Fabrea salina (Ciliophora:Heterotrichea: Heterotrichida) in Korea | Semantic Scholar [semanticscholar.org]

- 9. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Chromatography Techniques & Key Components [excedr.com]

- 11. iipseries.org [iipseries.org]

- 12. jsmcentral.org [jsmcentral.org]

- 13. Climacostol | C15H22O2 | CID 10704873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Simple synthesis of climacostol, a defensive secretion by the ciliate Climacostomum virens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

Whitepaper: A Practical Guide to the Identification of Secondary Metabolites from Climacostomum virens

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The ciliated protozoan Climacostomum virens represents an intriguing, yet underexplored, source of novel bioactive secondary metabolites. As a carnivorous predator that employs chemical defense mechanisms, it has evolved to produce unique small molecules, most notably the resorcinolic lipid climacostol.[1][2][3] This compound has demonstrated significant antimicrobial and cytotoxic activities, positioning it as a promising scaffold for drug discovery.[2][4][5][6] However, the pursuit of novel compounds from this organism is hampered by practical challenges, including its difficult cultivation and the low yields of natural products.[3][7] This technical guide provides a comprehensive, field-proven framework for the systematic identification of secondary metabolites from C. virens. We detail an integrated workflow that spans from mass cultivation and extraction to advanced metabolomic dereplication and definitive spectroscopic structure elucidation, grounded in the principles of modern natural products chemistry.

Part 1: The Organism as a Biofactory: Understanding Climacostomum virens

Biological Context: A Symbiotic Chemical Warrior

Climacostomum virens is a freshwater heterotrich ciliate characterized by its large size and a prominent oral apparatus.[8] Many strains appear green due to a symbiotic relationship with Chlorella sp. algae, which reside in perialgal vacuoles within the host cytoplasm.[9][10][11] This symbiosis is metabolically integrated; the algae provide the host with photosynthetically derived carbohydrates and oxygen in exchange for carbon dioxide and a protected environment.[10]

From a drug discovery perspective, this symbiotic relationship is a critical variable. The secondary metabolome of the "holobiont" (the ciliate plus its symbionts) could be a composite of compounds produced by the host, the algae, or induced through their interaction. Therefore, comparative metabolomic studies between green (symbiotic) and colorless (aposymbiotic) strains, which can be generated by cultivation in darkness, are essential for determining the true biosynthetic origin of any identified metabolite.[9][12]

The Known Arsenal: Climacostol and its Significance

The primary known secondary metabolite from C. virens is climacostol , a resorcinolic lipid stored in specialized ejectable organelles called extrusomes.[3] Its structure has been confirmed as 5-[(2Z)-non-2-en-1-yl]benzene-1,3-diol .[1][2][4]

| Compound | Structure | Molecular Formula | Key Bioactivities |

| Climacostol | 5-[(2Z)-non-2-en-1-yl]benzene-1,3-diol | C₁₅H₂₂O₂ | Antimicrobial (Gram-positive bacteria, fungi), Cytotoxic (anticancer), Antipredator Defense[1][2][4][5][6][13] |

The biosynthesis of climacostol is proposed to follow a polyketide pathway.[2][9] Its discovery and potent bioactivities underscore the potential of C. virens as a source for novel chemical entities. However, the direct purification of climacostol from cell cultures is notoriously difficult and yields only minimal amounts, making chemical synthesis the preferred route for obtaining sufficient quantities for extensive biological evaluation.[3][4][14] This highlights the critical need for highly sensitive analytical techniques to detect and identify other, potentially even lower-abundance, metabolites.

Part 2: The Workflow: A Roadmap from Cultivation to Pure Compound

The successful identification of novel metabolites hinges on a robust and logical workflow. The process is a funnel, starting with a large biomass culture and progressively narrowing down to micrograms of a pure, unknown compound.

Caption: High-level workflow for secondary metabolite discovery from C. virens.

Protocol: Mass Cultivation and Biomass Harvesting

Causality: The primary bottleneck in protist natural product discovery is often obtaining sufficient biomass. Cultivation conditions must be optimized to maximize cell density while ensuring the production of secondary metabolites, which can be influenced by factors like food availability and environmental stress.

Step-by-Step Methodology:

-

Media Preparation: Prepare a sterile protist saline medium (e.g., Chalkley's medium) in large-volume flasks or carboys.

-

Food Source: Establish a continuous culture of a suitable food source, such as the bacterium Enterobacter aerogenes or the yeast Rhodotorula sp.

-

Inoculation: Inoculate the sterile medium with an axenic culture of C. virens. Once the ciliate population is established, introduce the food source.

-

Incubation: Maintain the culture at room temperature (~20-22°C) with a standard light-dark cycle (12:12h) to support symbiotic algae, if present. For aposymbiotic strains, cultivation in darkness is required.[9]

-

Scaling: Monitor cell density using a stereomicroscope. Once the culture reaches a high density, use this as an inoculum for progressively larger culture vessels.

-

Harvesting: When the culture reaches its peak stationary phase, harvest the cells via continuous-flow centrifugation or gentle filtration to avoid cell lysis.

-

Washing & Lyophilization: Wash the cell pellet with sterile, cold medium to remove contaminants. Immediately freeze the pellet in liquid nitrogen and lyophilize to obtain a dry, stable biomass powder ready for extraction.

Protocol: Extraction and Bioassay-Guided Fractionation

Causality: The goal of extraction is to efficiently transfer the small-molecule metabolites from the biomass into a soluble fraction. Subsequent fractionation aims to separate this complex mixture into simpler fractions based on polarity, which simplifies the final isolation of individual compounds.[15]

Step-by-Step Methodology:

-

Bulk Extraction: Macerate the lyophilized biomass (e.g., 10 g) in a broad-polarity solvent like methanol (MeOH) or a 1:1 mixture of dichloromethane (DCM) and MeOH. Perform this extraction 3 times with fresh solvent, combining the supernatants after each step.

-

Solvent Evaporation: Remove the solvent from the combined extracts under reduced pressure using a rotary evaporator to yield the crude extract.

-

Liquid-Liquid Partitioning:

-

Dissolve the crude extract in 90% aqueous MeOH.

-

Perform a liquid-liquid partition against a nonpolar solvent like hexane to separate highly lipophilic compounds (e.g., lipids, pigments).

-

Adjust the aqueous layer to ~50% water and partition against a medium-polarity solvent like ethyl acetate (EtOAc). This EtOAc fraction is often enriched in bioactive secondary metabolites.[16]

-

-

Bioassay Screening: At this stage, screen the crude extract and the hexane/EtOAc/aqueous fractions for the desired biological activity (e.g., antimicrobial, cytotoxic).[17] The most active fraction is prioritized for further work.

-

Flash Chromatography: Subject the prioritized fraction (e.g., the EtOAc fraction) to normal-phase flash chromatography on a silica gel column. Elute with a solvent gradient of increasing polarity (e.g., starting with 100% hexane and gradually increasing the proportion of EtOAc). Collect dozens of fractions.

-

Fraction Pooling & HPLC: Analyze the collected fractions by Thin Layer Chromatography (TLC) or a rapid LC-MS method.[18] Pool fractions with similar chemical profiles. Subject these pooled fractions to Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for final purification of individual compounds.

Part 3: The Analysis: Deciphering Molecular Structures

Once a pure compound is isolated, the challenge shifts to determining its chemical structure. Modern analytical chemistry employs a synergistic combination of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[19][20][21]

Caption: Logic diagram for integrating MS and NMR data in structure elucidation.

Protocol: LC-MS Based Metabolomics and Dereplication

Causality: Before investing significant time in isolating a compound, it is crucial to determine if it is already known. Metabolomics, coupled with database searching, provides a rapid method for this "dereplication" process and helps prioritize the most chemically novel samples for further investigation.[22][23]

Step-by-Step Methodology:

-

Sample Preparation: Prepare small-scale extracts from different cultivation conditions or early-stage chromatographic fractions.

-

LC-MS/MS Analysis: Analyze the extracts using an Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a High-Resolution Mass Spectrometer (HR-MS), such as an Orbitrap or Q-TOF.[24][25]

-

LC: Separates the components of the mixture over time.

-

MS1 (Full Scan): Provides accurate mass measurements for determining the molecular formula of each eluting compound.

-

MS2 (Fragmentation): Selects ions of interest (e.g., the most intense peaks) and fragments them, providing structural clues.

-

-

Data Processing: Process the raw data to create a feature list of all detected mass-to-charge ratios (m/z) and their retention times.

-

Database Searching (Dereplication): Compare the experimental data (accurate mass, isotopic pattern, and fragmentation spectrum) against natural product databases (e.g., Dictionary of Natural Products, Reaxys, MarinLit). A match strongly suggests a known compound.

-

Prioritization: Molecular features that do not match any known compounds, especially those present in the most bioactive fractions, are flagged as high-priority targets for isolation and full structure elucidation.

The Final Word: Structure Elucidation by NMR

Causality: While MS provides the molecular formula, it cannot definitively establish the precise arrangement and connectivity of atoms or the stereochemistry of a molecule. NMR spectroscopy is the unparalleled tool for this task, providing a detailed map of the molecular structure.[19][26][27]

Key NMR Experiments and Their Roles:

| Experiment | Information Gained | Causality & Rationale |

| ¹H NMR | Reveals the number and type of proton environments in the molecule.[26] | Chemical shifts indicate the electronic environment; integration gives the relative number of protons; splitting patterns reveal adjacent protons. The starting point for any structure elucidation. |

| ¹³C NMR | Determines the number and type of carbon atoms, defining the carbon skeleton.[26] | Provides a count of unique carbons. Chemical shifts indicate functional groups (e.g., C=O, C=C, C-O). |

| COSY (Correlation Spectroscopy) | Identifies protons that are spin-coupled to each other, typically through 2-3 bonds.[19] | Establishes direct H-C-H or H-C-C-H connectivities, allowing for the assembly of molecular fragments (spin systems). |

| HSQC (Heteronuclear Single Quantum Coherence) | Correlates each proton directly to the carbon it is attached to (¹JCH).[19] | Unambiguously assigns protons to their corresponding carbons, merging the information from ¹H and ¹³C spectra. |

| HMBC (Heteronuclear Multiple Bond Correlation) | Shows correlations between protons and carbons that are 2-3 bonds away (²JCH, ³JCH).[19] | This is the key experiment for connecting the fragments identified by COSY. It reveals how different spin systems are linked together across quaternary carbons or heteroatoms. |

| NOESY/ROESY (Nuclear Overhauser Effect) | Identifies protons that are close to each other in space, regardless of bond connectivity.[19] | Crucial for determining relative stereochemistry and 3D conformation of the molecule. |

By systematically interpreting the data from this suite of NMR experiments, a complete and unambiguous chemical structure can be proposed and validated against the molecular formula obtained from HR-MS. This integrated approach represents the gold standard in modern natural product chemistry.[20]

References

- Buonanno, F., et al. (2020). Natural Function and Structural Modification of Climacostol, a Ciliate Secondary Metabolite. Source not specified.

- Gaudêncio, S. P., & Pereira, F. (2024).

- Creative Biostructure. How Does NMR Help Identify Natural Compounds?.

- Buonanno, F., et al. (n.d.). Bioactivity and Structural Properties of Novel Synthetic Analogues of the Protozoan Toxin Climacostol. PMC - PubMed Central.

- Buonanno, F., et al. (n.d.). Natural Function and Structural Modification of Climacostol, a Ciliate Secondary Metabolite. Source not specified.

- Various Authors. (n.d.). Relevant secondary metabolites with biological activities produced by...

- Pauli, G. F., et al. (2011). NMR in Metabolomics and Natural Products Research: Two Sides of the Same Coin.

- Buonanno, F., et al. (2025). Natural Function and Structural Modification of Climacostol, a Ciliate Secondary Metabolite. Source not specified.

- Author not specified. (n.d.).

- Dini, F., et al. (2022).

- Laskin, J., & Laskin, A. (n.d.). Mass Spectrometry for Natural Products Research: Challenges, Pitfalls, and Opportunities. Source not specified.

- Breitmaier, E. (n.d.). Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. Source not specified.

- Buonanno, F., et al. (n.d.). Natural Function and Structural Modification of Climacostol, a Ciliate Secondary Metabolite. Source not specified.

- Various Authors. (2025). Antimicrobial activity of the protozoan toxin climacostol and its derivatives.

- Masaki, M. E., et al. (2001). Simple synthesis of climacostol, a defensive secretion by the ciliate Climacostomum virens. Biosci Biotechnol Biochem.

- Various Authors. (2025). The protozoan toxin climacostol and its derivatives: Cytotoxicity studies on 10 species of free-living ciliates.

- Reisser, W., & Kurmeier, B. (1984). The Endosymbiotic Unit of Climacostomum virens and Chlorella sp.

- Deng, H., et al. (n.d.).

- Mothana, R. A. A., et al. (n.d.). Antimicrobial, Antioxidant and Cytotoxic Activities and Phytochemical Screening of Some Yemeni Medicinal Plants. PMC - NIH.

- Kodama, Y., & Fujishima, M. (2024). Effects of the Symbiotic Chlorella variabilis on the Host Ciliate Paramecium bursaria Phenotypes. PMC - PubMed Central.

- Al-Dhabi, N. A., et al. (n.d.). Natural Products' Extraction and Isolation-Between Conventional and Modern Techniques. Source not specified.

- Author not specified. (n.d.). Standard extraction and fractionation scheme for a natural product.

- Rateb, M. E., & Hallyburton, I. (2014).

- Various Authors. (n.d.). Metabolomics analysis of the effects of chelerythrine on Ustilaginoidea virens. PMC - NIH.

- Ma, L., et al. (2024). Identification of Secondary Metabolites by Multi-Omics Methods. PMC - NIH.

- Liu, Y., et al. (2023).

- Johnson-Roll, G., et al. (n.d.). Untargeted metabolomics studies employing NMR and LC-MS reveal metabolic coupling between Nanoarcheum equitans and its archaeal host Ignicoccus hospitalis. PubMed Central.

- Karakashian, S. J. (n.d.). Comparison of two aposymbiotic ciliate clones of Climacostomum virens for their capacity of reinfection.

- Repak, A. J. (1979). Morphogenesis in the Heterotrich Ciliate Climacostomum virens. I. Oral Development During Cell Division. R Discovery.

Sources

- 1. Natural Function and Structural Modification of Climacostol, a Ciliate Secondary Metabolite - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Bioactivity and Structural Properties of Novel Synthetic Analogues of the Protozoan Toxin Climacostol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antimicrobial activity of the protozoan toxin climacostol and its derivatives [u-pad.unimc.it]

- 6. researchgate.net [researchgate.net]

- 7. Bioactive molecules from ciliates: Structure, activity, and applicative potential - PMC [pmc.ncbi.nlm.nih.gov]

- 8. discovery.researcher.life [discovery.researcher.life]

- 9. mdpi.com [mdpi.com]

- 10. Ref ID : 7725 [nies.go.jp]

- 11. Effects of the Symbiotic Chlorella variabilis on the Host Ciliate Paramecium bursaria Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Simple synthesis of climacostol, a defensive secretion by the ciliate Climacostomum virens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | Natural Products’ Extraction and Isolation-Between Conventional and Modern Techniques [frontiersin.org]

- 16. Evaluation of Antioxidant Activities of Aqueous Extracts and Fractionation of Different Parts of Elsholtzia ciliata - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Antimicrobial, Antioxidant and Cytotoxic Activities and Phytochemical Screening of Some Yemeni Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Exploring Diverse Bioactive Secondary Metabolites from Marine Microorganisms Using Co-Culture Strategy [mdpi.com]

- 19. frontiersin.org [frontiersin.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. chromatographyonline.com [chromatographyonline.com]

- 22. mdpi.com [mdpi.com]

- 23. Identification of Secondary Metabolites by Multi-Omics Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Metabolomics analysis of the effects of chelerythrine on Ustilaginoidea virens - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Untargeted metabolomics studies employing NMR and LC-MS reveal metabolic coupling between Nanoarcheum equitans and its archaeal host Ignicoccus hospitalis - PMC [pmc.ncbi.nlm.nih.gov]

- 26. creative-biostructure.com [creative-biostructure.com]

- 27. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

Climacostol's Mechanism of Action: A Technical Guide to Preliminary Studies

This guide provides an in-depth analysis of the preliminary studies on the mechanism of action of Climacostol, a resorcinolic lipid produced by the ciliated protozoan Climacostomum virens.[1] Primarily targeting researchers, scientists, and professionals in drug development, this document synthesizes the current understanding of Climacostol's bioactivity and offers detailed protocols for its investigation.

Introduction to Climacostol: From Ciliate Defense to Therapeutic Potential

Climacostol, chemically identified as 5-[(2Z)-non-2-en-1-yl]benzene-1,3-diol, is a natural secondary metabolite.[1][2] In its native biological context, it serves as a potent defense mechanism for C. virens against predators.[1] Beyond its ecological role, scientific inquiry has revealed significant cytotoxic and antimicrobial properties, positioning Climacostol as a compound of interest for pharmacological development.[3][4] Initial studies have demonstrated its efficacy against various human and rodent tumor cell lines, sparking further investigation into its therapeutic potential, particularly in oncology.[5][6]

Core Mechanism of Action: Induction of p53-Dependent Apoptosis

Preliminary research strongly indicates that Climacostol's primary anti-tumor effect is mediated through the induction of a p53-dependent intrinsic apoptotic program.[5][7] This pathway is a critical cellular failsafe that triggers programmed cell death in response to cellular stress, such as DNA damage, which Climacostol has been shown to induce rapidly.[8][9]

Upstream Events: DNA Damage and p53 Activation

The cascade of events leading to apoptosis appears to be initiated by Climacostol-induced DNA damage.[8] This genotoxic stress serves as a signal for the activation and upregulation of the tumor suppressor protein p53.[5] The elevated levels of p53 are a crucial checkpoint, directing the cell towards apoptosis.[7] The central role of p53 is underscored by experiments where silencing p53 in melanoma cells abolished the apoptotic effects of Climacostol.[7]

The Intrinsic Apoptotic Pathway

Once activated, p53 orchestrates the transcription of pro-apoptotic proteins, notably Noxa and Puma.[5] These proteins are key members of the Bcl-2 family and act as initiators of the mitochondrial-mediated apoptotic pathway. The subsequent steps in this pathway have been characterized in cells treated with Climacostol and are summarized below.

-

Mitochondrial Outer Membrane Permeabilization (MOMP): Noxa and Puma promote the translocation of another pro-apoptotic protein, Bax, from the cytoplasm to the mitochondrial outer membrane.[5][10] The insertion and oligomerization of Bax lead to the formation of pores in the mitochondrial membrane, a critical step known as MOMP.

-

Dissipation of Mitochondrial Membrane Potential (ΔΨm): The formation of these pores disrupts the integrity of the mitochondrial membrane, leading to a dissipation of the mitochondrial membrane potential.[5][10]

-

Release of Cytochrome c: The compromised mitochondrial membrane allows for the release of pro-apoptotic factors, most notably Cytochrome c, from the intermembrane space into the cytoplasm.[5][10]

-

Apoptosome Formation and Caspase Activation: In the cytoplasm, Cytochrome c binds to Apoptotic protease activating factor-1 (Apaf-1), triggering the formation of the apoptosome. This complex then recruits and activates Caspase-9, an initiator caspase.[5]

-

Executioner Caspase Activation: Activated Caspase-9 subsequently cleaves and activates executioner caspases, such as Caspase-3.[5][8] Activated Caspase-3 is responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

The following diagram illustrates the proposed signaling pathway for Climacostol-induced apoptosis.

Caption: Experimental workflow for apoptosis investigation.

Conclusion and Future Directions

The preliminary studies on Climacostol have laid a strong foundation for its development as a potential anti-cancer agent. The elucidation of its mechanism of action, centered on the p53-dependent induction of apoptosis, provides a clear rationale for its cytotoxic effects on tumor cells. Further research should focus on in vivo efficacy and toxicity studies, as well as exploring the potential of synthetic analogues with improved pharmacological properties. [3][8]The dual effect of Climacostol on both apoptosis and autophagy presents an exciting avenue for therapeutic strategies that target multiple cellular pathways to overcome drug resistance in cancer.

References

-

Monaldi, C., et al. (2016). Climacostol reduces tumour progression in a mouse model of melanoma via the p53-dependent intrinsic apoptotic programme. Scientific Reports, 6, 27281. [Link]

-

Cervia, D., & Di Giuseppe, G. (2020). Natural Function and Structural Modification of Climacostol, a Ciliate Secondary Metabolite. Microorganisms, 8(6), 809. [Link]

-

Buonanno, F., et al. (2016). Cytotoxic and anti-proliferative properties of climacostol in melanoma cells. ResearchGate. [Link]

-

Monaldi, C., et al. (2016). Climacostol activates mitochondrial-dependent apoptosis in melanoma cells. ResearchGate. [Link]

-

Di Giuseppe, G., et al. (2020). Cytotoxic effect of climacostol and its alkyl and alkynyl derivatives on ten ciliate species. ResearchGate. [Link]

-

Di Giuseppe, G., et al. (2020). Natural Function and Structural Modification of Climacostol, a Ciliate Secondary Metabolite. Microorganisms, 8(6), 809. [Link]

-

Ortenzi, C., et al. (2018). Bioactivity and Structural Properties of Novel Synthetic Analogues of the Protozoan Toxin Climacostol. Marine Drugs, 16(11), 448. [Link]

-

Buonanno, F., et al. (2021). Exposure to the Natural Compound Climacostol Induces Cell Damage and Oxidative Stress in the Fruit Fly Drosophila melanogaster. Antioxidants, 10(2), 253. [Link]

-

Masaki, Y., et al. (2001). Simple synthesis of climacostol, a defensive secretion by the ciliate Climacostomum virens. Bioscience, Biotechnology, and Biochemistry, 65(9), 2110-2112. [Link]

-

Monaldi, C., et al. (2016). Pro-apoptotic effects of climacostol in melanoma cells depend on p53 signalling. ResearchGate. [Link]

-

Zecchini, S., et al. (2019). The Natural Compound Climacostol as a Prodrug Strategy Based on pH Activation for Efficient Delivery of Cytotoxic Small Agents. Frontiers in Pharmacology, 10, 689. [Link]

-

La Terza, A., et al. (2008). The protozoan toxin climacostol inhibits growth and induces apoptosis of human tumor cell lines. Chemico-Biological Interactions, 176(2-3), 151-164. [Link]

Sources

- 1. Natural Function and Structural Modification of Climacostol, a Ciliate Secondary Metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Simple synthesis of climacostol, a defensive secretion by the ciliate Climacostomum virens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bioactivity and Structural Properties of Novel Synthetic Analogues of the Protozoan Toxin Climacostol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The protozoan toxin climacostol inhibits growth and induces apoptosis of human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Climacostol reduces tumour progression in a mouse model of melanoma via the p53-dependent intrinsic apoptotic programme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Resorcinolic Lipids in Chemical Defense: A Technical Guide to a Class of Potent Natural Amphiphiles

Executive Summary

Resorcinolic lipids are a diverse class of phenolic amphiphiles characterized by a 1,3-dihydroxybenzene (resorcinol) head group and a long aliphatic chain.[1] Found across the biological kingdoms—in plants, bacteria, and fungi—they serve as potent mediators of chemical defense.[1][2] Their unique amphiphilic nature allows them to interact with and disrupt biological membranes, which is a primary mechanism behind their broad-spectrum biological activities, including antimicrobial, antifungal, cytotoxic, and allelopathic effects.[1][3] This guide provides an in-depth exploration of the biosynthesis, ecological roles, and mechanisms of action of resorcinolic lipids. Furthermore, it offers detailed technical protocols for their extraction, analysis, and bioactivity assessment, aimed at researchers and drug development professionals seeking to harness their potential.

Chapter 1: Introduction to Resorcinolic Lipids

Resorcinolic lipids, also known as alk(en)ylresorcinols, are secondary metabolites derived from the polyketide pathway.[4][5] Their fundamental structure consists of a resorcinol ring substituted with an alkyl or alkenyl chain of varying length, typically containing an odd number of carbon atoms (C13 to C29).[5][6] This dual-nature structure—a hydrophilic phenolic head and a hydrophobic lipid tail—confers strong amphiphilic properties, enabling them to integrate into and perturb cellular membranes.[1][7]

First described in Ginkgo biloba, these compounds have since been identified in numerous plant families, including Anacardiaceae (cashew, mango), Proteaceae, and importantly, in the bran layer of many cereal grains like rye and wheat.[4][7][8] Their presence in the outer layers of seeds and fruits strongly suggests a primary role as "phytoanticipins"—pre-formed defensive compounds that protect against pathogen and herbivore attack.[2][5]

| Family | Genus/Species | Common Name | Typical Chain Lengths | Reference(s) |

| Anacardiaceae | Anacardium occidentale | Cashew | C15, C17 | [7] |

| Anacardiaceae | Mangifera indica | Mango | C15, C17 | [9][10] |

| Poaceae | Secale cereale | Rye | C15-C25 | [7][8] |

| Poaceae | Triticum aestivum | Wheat | C17-C25 | [5][8] |

| Ginkgoaceae | Ginkgo biloba | Ginkgo | C13, C15, C17 | [1][7] |

| Proteaceae | Grevillea robusta | Silky Oak | C15, C17 | [1] |

| Simaroubaceae | Ailanthus altissima | Tree of Heaven | C29, C31 | [4] |

Table 1: Selected Natural Sources of Resorcinolic Lipids. This table highlights the diversity of plant families in which resorcinolic lipids are found and the common aliphatic chain lengths associated with each source.

Chapter 2: The Biosynthetic Engine

The biosynthesis of resorcinolic lipids is a fascinating example of the convergence of fatty acid and polyketide synthesis pathways.[11] The core of this process is catalyzed by specialized Type III polyketide synthases (PKSs), often referred to as alkylresorcinol synthases (ARS).[2]

The process begins with a long-chain fatty acyl-CoA starter unit, which provides the aliphatic tail. This starter unit undergoes sequential condensation with three malonyl-CoA extender units, catalyzed by the PKS enzyme. Subsequent cyclization and aromatization reactions, including an aldol condensation and decarboxylation, yield the final 5-n-alk(en)ylresorcinol structure.[11][12] Environmental factors such as light, temperature, and microbial infection can significantly modulate the biosynthesis and accumulation of these compounds in plants.[4][8]

Figure 1: Generalized Biosynthetic Pathway of Resorcinolic Lipids. This pathway starts with a fatty acyl-CoA unit and involves condensation with three malonyl-CoA units, catalyzed by a Type III PKS enzyme, to form the characteristic alkylresorcinol structure. This can be further modified to produce other defense compounds like benzoquinones.[11][12]

Chapter 3: Ecological Significance & Chemical Defense

The primary role of resorcinolic lipids in nature is defensive. Their strategic localization in the outer layers of seeds, fruits, and roots provides a pre-emptive chemical barrier against a wide array of biological threats.[5][8]

-

Antifungal and Antibacterial Activity: Resorcinolic lipids exhibit potent activity against numerous plant pathogens. For example, mixtures isolated from Ailanthus altissima are effective against soil-borne fungi like Fusarium and Rhizoctonia.[4] Similarly, those found on the surface of wheat grains protect seedlings from infection by Rhizoctonia solani and Fusarium culmorum.[5][8] The mechanism often involves disruption of the fungal or bacterial cell membrane.[1]

-

Defense Against Herbivores: While less studied than their antimicrobial properties, resorcinolic lipids also contribute to defense against insects. Their presence in the epicuticular wax layer can deter feeding.[5] The strong vesicant (blistering) properties of certain resorcinolic lipids, such as those in cashew nut shell liquid (CNSL), are a powerful deterrent to herbivores.[7]

-

Allelopathy: Some plants, like sorghum (Sorghum bicolor), exude resorcinolic lipid derivatives (sorgoleone) from their roots.[11][12] These compounds inhibit the growth of nearby competing plants, a phenomenon known as allelopathy. This provides a significant competitive advantage by securing resources like water, nutrients, and light.

| Activity Type | Target Organism(s) | Observed Effect | Putative Mechanism | Reference(s) |

| Antifungal | Fusarium, Rhizoctonia, Aspergillus | Inhibition of mycelial growth | Membrane disruption, enzyme inhibition | [4][5][8] |

| Antibacterial | Bacillus subtilis, Staphylococcus aureus | Inhibition of growth | Membrane disruption, DNA/RNA synthesis inhibition | [1] |

| Anti-herbivore | Insects, Mammals | Feeding deterrence, irritation | Vesicant properties, gut protease inhibition | [7][13] |

| Allelopathic | Competing Weeds | Inhibition of germination and growth | Inhibition of photosynthesis and respiration | [11][12] |

| Cytotoxic | Cancer Cell Lines (e.g., MCF-7) | Induction of apoptosis, cell cycle arrest | DNA scission, oxidative stress | [10][14] |

Table 2: Summary of Biological Activities of Resorcinolic Lipids. This table outlines the diverse defensive roles of resorcinolic lipids against various biological adversaries and their potential applications.

Chapter 4: Mechanisms of Action

The efficacy of resorcinolic lipids as defense molecules stems from their ability to interact with fundamental cellular structures and processes. Their amphiphilic nature is central to these mechanisms.

-

Membrane Perturbation: This is the most widely accepted mechanism. The hydrophobic tail inserts into the lipid bilayer of cell membranes, while the hydrophilic resorcinol head remains near the surface. This incorporation disrupts the ordered structure of the membrane, increasing its permeability and leading to the leakage of essential ions and metabolites, ultimately causing cell death.[1][3][15] Depending on their concentration, they can either stabilize or destabilize liposomes, demonstrating a complex interaction with the lipid bilayer.[15]

-

Interaction with Nucleic Acids: Certain resorcinolic lipids have been shown to cause DNA strand scission, particularly in the presence of copper ions (Cu²+).[1] It is hypothesized that the alkyl chain intercalates into the DNA double helix, bringing the resorcinol head group into proximity where it can facilitate redox reactions that damage the DNA backbone.[1] This genotoxic activity contributes to their cytotoxic effects against tumor cells.[14]

-

Enzyme Inhibition: The phenolic nature of the resorcinol head allows for interaction with proteins, leading to enzyme inhibition. This can include the inhibition of membrane-bound enzymes like ATPases or enzymes critical to pathogen metabolism.[1]

Sources

- 1. Biological activity of phenolic lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Alkylresorcinol biosynthesis in plants: new insights from an ancient enzyme family? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Membrane perturbing properties of natural phenolic and resorcinolic lipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. Resorcinol lipids | Cyberlipid [cyberlipid.gerli.com]

- 8. researchgate.net [researchgate.net]

- 9. scielo.br [scielo.br]

- 10. Isolation of a new resorcinolic lipid from Mangifera zeylanica Hook.f. bark and its cytotoxic and apoptotic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. researchgate.net [researchgate.net]

- 13. Mechanisms and ecological consequences of plant defence induction and suppression in herbivore communities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Chemotherapeutic Mechanism of Action of the Synthetic Resorcinolic Methyl 3,5-dimethoxy-2-octanoylbenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Disturb or Stabilize? A Molecular Dynamics Study of the Effects of Resorcinolic Lipids on Phospholipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]

The Emerging Arsenal: A Technical Guide to the Anticancer Properties of Ciliate-Derived Compounds

Abstract

The relentless pursuit of novel anticancer therapeutics has led researchers to explore the vast and largely untapped biodiversity of the microbial world. Among these, ciliates, a phylum of single-celled eukaryotes, are emerging as a promising source of unique and potent bioactive compounds. This technical guide provides an in-depth exploration of the anticancer properties of ciliate-derived compounds, designed for researchers, scientists, and drug development professionals. We will delve into the core of this burgeoning field, examining the isolation, characterization, and mechanisms of action of key ciliate-derived molecules. This guide will provide not only a comprehensive overview of the current state of research but also detailed, field-proven insights and methodologies to empower further discovery and development in this exciting area of oncology.

Introduction: Ciliates - A Microscopic Frontier in Cancer Research

Ciliates represent a diverse and ancient group of protists, inhabiting a wide range of aquatic environments. Their complex cellular structures and ecological niches have driven the evolution of a diverse array of secondary metabolites, many of which possess potent biological activities.[1] For centuries, natural products have been a cornerstone of drug discovery, and the unique chemical scaffolds found in ciliate-derived compounds offer a new frontier in the development of anticancer agents.[2] These microorganisms can be cultivated in the laboratory, offering a sustainable and controlled source for the production of these valuable molecules, a significant advantage over the often-limited supply of compounds from larger marine invertebrates.[1] This guide will focus on the practical aspects of harnessing the anticancer potential of these fascinating organisms.

Key Ciliate-Derived Anticancer Compounds: Mechanisms and Pathways

While the exploration of ciliate-derived anticancer compounds is still in its early stages, several promising molecules have been identified and characterized. This section will detail the mechanisms of action of two prominent examples: Euplotin C and Climacostol.

Euplotin C: A Sesquiterpenoid from Euplotes crassus

The marine ciliate Euplotes crassus is a rich source of a unique class of sesquiterpenoids known as euplotins.[3] Among these, Euplotin C has demonstrated significant and selective cytotoxic activity against human melanoma cells.[4][5]

Mechanism of Action:

Euplotin C exerts its anticancer effects through a multi-pronged attack on key signaling pathways that govern cancer cell proliferation, survival, and migration.[4][5]

-

Induction of Apoptosis: Euplotin C triggers programmed cell death in melanoma cells.[5] This is a critical attribute for an anticancer agent, as it eliminates cancer cells in a controlled manner.

-

Inhibition of Erk and Akt Pathways: The compound has been shown to inhibit the phosphorylation of both Erk and Akt, two central nodes in signaling pathways that are frequently hyperactivated in melanoma and other cancers, promoting cell growth and survival.[4][5]

-

Modulation of Ryanodine Receptors (RyR): Molecular modeling studies suggest that Euplotin C may directly target ryanodine receptors, intracellular calcium release channels.[4] Dysregulation of calcium signaling is increasingly recognized as a hallmark of cancer.

The multifaceted mechanism of Euplotin C is depicted in the following signaling pathway diagram:

Caption: Proposed mechanism of action of Euplotin C in melanoma cells.

Quantitative Data:

The potency of Euplotin C has been quantified against several human melanoma cell lines, demonstrating its significant cytotoxic potential.

| Cell Line | IC50 Value (µM) | Reference |

| A375 | 3.53 ± 0.19 | [5] |

| 501Mel | 2.68 ± 0.29 | [5] |

| MeWo | 3.56 ± 0.38 | [5] |

These values indicate that Euplotin C is effective at micromolar concentrations, making it a promising candidate for further preclinical development.

Climacostol: A Resorcinolic Lipid from Climacostomum virens

The freshwater ciliate Climacostomum virens produces a defensive toxin known as Climacostol , a resorcinolic lipid.[6] This compound has demonstrated potent cytotoxic and pro-apoptotic activity against various tumor cell lines, including melanoma.[7][8]

Mechanism of Action:

Climacostol's anticancer activity is primarily mediated through the induction of the intrinsic apoptotic pathway, a critical cell suicide program.[7][8]

-

DNA Damage: Climacostol rapidly induces DNA damage in tumor cells, a key trigger for apoptosis.[7]

-

p53 Upregulation: The compound leads to the upregulation of the tumor suppressor protein p53.[7][8] p53 plays a crucial role in orchestrating the cellular response to DNA damage, often by initiating apoptosis.

-

Mitochondrial-Dependent Apoptosis: The activation of p53 by climacostol leads to the dissipation of the mitochondrial membrane potential, the translocation of Bax to the mitochondria, the release of cytochrome c, and the subsequent activation of the caspase cascade, culminating in apoptotic cell death.[7]

-

Dysfunctional Autophagy: In addition to inducing apoptosis, climacostol has been shown to impair autophagy, a cellular recycling process that cancer cells can exploit to survive.[8] By blocking this survival mechanism, climacostol further enhances its tumor-killing efficacy.

The signaling pathway for Climacostol's action is illustrated below:

Caption: Mechanism of Climacostol-induced apoptosis and autophagy impairment.

Methodologies for Discovery and Characterization

The successful identification and development of ciliate-derived anticancer compounds rely on a robust and systematic experimental workflow. This section provides detailed protocols for the key stages of this process.

Culturing of Ciliates for Secondary Metabolite Production

The ability to culture ciliates in the laboratory is a significant advantage for natural product discovery. The following protocols are for the mass culture of Euplotes crassus and general guidance for Climacostomum virens.

Experimental Protocol: Mass Culture of Euplotes crassus

This protocol is adapted from established methods for culturing Euplotes crassus to high densities.[5]

Materials:

-

Euplotes crassus starter culture

-

Sterile artificial seawater[3]

-

Escherichia coli (e.g., strain HT115)[5]

-

Luria broth (LB)

-

Centrifuge and sterile centrifuge tubes

-

Aeration system

-

Incubator at 24°C

Procedure:

-

Prepare Bacterial Food Source:

-

Inoculate 1 L of Luria broth with E. coli and grow overnight to saturation.[5]

-

Pellet the E. coli from 200 mL of the saturated culture by centrifugation (4000 x g for 10 minutes).[5]

-

Wash the bacterial pellet once with sterile ddH₂O and centrifuge again.[5]

-

Resuspend the washed bacterial pellet in a small volume of sterile artificial seawater.[5]

-

-

Inoculate and Grow Euplotes crassus:

-

Inoculate a 1 L flask containing sterile artificial seawater with the Euplotes crassus starter culture.

-

Add the resuspended E. coli to the Euplotes crassus culture.[5]

-

Incubate the culture at 24°C with gentle aeration.

-

The ciliates will consume the bacteria over 2-3 days, reaching densities of approximately 3000 cells/mL.[5]

-

-

Harvesting:

-

Ciliate cells can be harvested by centrifugation at a low speed (e.g., 500 x g) to avoid cell lysis.

-

General Guidance for Culturing Climacostomum virens

Climacostomum virens is a freshwater ciliate that can also tolerate brackish conditions.[9][10] It is often found in environments with decaying organic matter.[9]

-

Culture Medium: A simple infusion medium can be prepared by boiling wheat grains or hay in distilled or pond water and then inoculating it with a food source like bacteria or smaller protists.

-

Food Source: Climacostomum virens is a bacterivore. A mixed bacterial culture or a specific strain like Enterobacter aerogenes can be used as a food source.

-

Maintenance: Cultures should be maintained at room temperature with moderate light. The presence of its natural green color indicates the health of its symbiotic algae, which may be important for its overall metabolism and secondary metabolite production.[9]

Isolation and Purification of Bioactive Compounds (Generalized Workflow)

Caption: Generalized workflow for the isolation and purification of bioactive compounds.

Key Considerations for Protocol Development:

-

Choice of Solvent: The initial extraction solvent should be chosen based on the polarity of the target compound. For moderately polar compounds like Euplotin C and Climacostol, methanol, ethanol, or ethyl acetate are good starting points.

-

Bioassay-Guided Fractionation: At each stage of purification, the fractions should be tested for their anticancer activity. This ensures that the purification efforts are focused on the fractions containing the active compound.

-

Chromatographic Techniques: A combination of chromatographic techniques is usually necessary to achieve high purity. This may include normal-phase or reverse-phase column chromatography followed by high-performance liquid chromatography (HPLC).

Screening for Anticancer Activity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell viability and cytotoxicity.[11] It is a reliable method for determining the half-maximal inhibitory concentration (IC50) of a compound.

Experimental Protocol: MTT Assay for IC50 Determination in Melanoma Cell Lines

This protocol is a standard procedure for performing an MTT assay.[7]

Materials:

-

Human melanoma cell lines (e.g., A375, 501Mel, MeWo)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

Ciliate-derived compound or extract dissolved in a suitable solvent (e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed the melanoma cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow the cells to attach.

-

-

Compound Treatment:

-

Prepare serial dilutions of the ciliate-derived compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a no-treatment control.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the no-treatment control.

-

Plot the percentage of cell viability against the compound concentration (usually on a logarithmic scale) to generate a dose-response curve.

-

Determine the IC50 value from the dose-response curve, which is the concentration of the compound that inhibits cell viability by 50%.

-

Challenges and Future Directions

The field of ciliate-derived anticancer drug discovery, while promising, is not without its challenges. Addressing these hurdles will be crucial for translating the initial discoveries into clinical applications.

Current Challenges:

-

Compound Supply: While laboratory cultivation is an advantage, scaling up production to obtain sufficient quantities of a compound for preclinical and clinical studies can be challenging.

-

Bioactive Compound Identification: Ciliates produce a complex mixture of metabolites, and identifying the specific compound responsible for the observed anticancer activity can be a laborious process.

-

Mechanism of Action Elucidation: Determining the precise molecular targets and mechanisms of action of novel compounds requires a significant investment in time and resources.

-

Drug-like Properties: Not all bioactive compounds possess the necessary physicochemical properties (e.g., solubility, stability, bioavailability) to be developed into effective drugs.

Future Perspectives:

-

Genomic and Transcriptomic Approaches: Advances in sequencing technologies can be leveraged to identify the biosynthetic gene clusters responsible for producing anticancer compounds. This could enable the heterologous expression of these pathways in more easily culturable hosts, such as bacteria or yeast, for large-scale production.

-

Metabolic Engineering: The metabolic pathways of ciliates could be engineered to enhance the production of desired anticancer compounds.

-

High-Throughput Screening: The development of high-throughput screening platforms for ciliate extracts will accelerate the discovery of new bioactive molecules.

-

Synergistic Combinations: Investigating the synergistic effects of ciliate-derived compounds with existing chemotherapy drugs could lead to more effective and less toxic cancer treatments.[12]

Conclusion

Ciliates represent a largely unexplored and highly promising source of novel anticancer compounds. The unique chemical structures and potent biological activities of molecules like Euplotin C and Climacostol underscore the immense potential of this microbial group. By leveraging the detailed methodologies and insights provided in this technical guide, researchers and drug development professionals can more effectively navigate the path from ciliate culture to the identification and characterization of the next generation of cancer therapeutics. The continued exploration of this microscopic frontier holds the promise of delivering innovative and effective treatments in the ongoing fight against cancer.

References

-

Carpi, S., Polini, B., Poli, G., Alcantara Barata, G., Fogli, S., Romanini, A., Tuccinardi, T., Guella, G., Frontini, F. P., Nieri, P., & Di Giuseppe, G. (2018). Anticancer Activity of Euplotin C, Isolated from the Marine Ciliate Euplotes crassus, Against Human Melanoma Cells. Marine Drugs, 16(5), 171. [Link]

-

Catalani, E., et al. (2016). Climacostol reduces tumour progression in a mouse model of melanoma via the p53-dependent intrinsic apoptotic programme. Scientific Reports, 6, 27428. [Link]

- Guella, G., Dini, F., & Pietra, F. (1992). Euplotin C, a new cytotoxic secosesquiterpenoid from the marine ciliate Euplotes crassus.

-

Carpi, S., Polini, B., Poli, G., Barata, G. A., Fogli, S., Romanini, A., ... & Di Giuseppe, G. (2018). Anticancer Activity of Euplotin C, Isolated from the Marine Ciliate Euplotes crassus, Against Human Melanoma Cells. Marine drugs, 16(5), 171. [Link]

-

van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245. [Link]

-

Cesaroni, R. (2017). Culturing Euplotes crassus to high densities using E. coli as the only food source. protocols.io. [Link]

-

Perrotta, C., et al. (2020). Dysfunctional autophagy induced by the pro-apoptotic natural compound climacostol in tumour cells. Scientific Reports, 10(1), 1-15. [Link]

-

Carpi, S., Polini, B., Poli, G., Alcantara Barata, G., Fogli, S., Romanini, A., ... & Di Giuseppe, G. (2018). Anticancer activity of euplotin C, isolated from the marine ciliate euplotes crassus, against human melanoma cells. IRIS. [Link]

-

Buonanno, F., et al. (2019). The protozoan toxin climacostol inhibits growth and induces apoptosis of human tumor cell lines. Semantic Scholar. [Link]

-

Buonanno, F., Bramucci, M., Iio, H., & Ortenzi, C. (2005). Effects of climacostol on normal and tumoral mammalian cell lines. IRIS. [Link]

-

Perrotta, C., et al. (2016). Natural products from aquatic eukaryotic microorganisms for cancer therapy: Perspectives on anti-tumour properties of ciliate bioactive molecules. Pharmacological Research, 113, 219-228. [Link]

-

Alimenti, C., Buonanno, F., Di Giuseppe, G., Guella, G., Luporini, P., & Ortenzi, C. (2022). Bioactive molecules from ciliates: Structure, activity, and applicative potential. Journal of Eukaryotic Microbiology, 69(5), e12887. [Link]

-

Haq, I. U., Ullah, N., Bibi, G., Kanwal, S., Ahmad, S., & Mirza, B. (2019). Isolation of bioactive compounds from Bergenia ciliata (haw.) Sternb rhizome and their antioxidant and anticholinesterase activities. BMC complementary and alternative medicine, 19(1), 1-12. [Link]

-

Cichewicz, R. H., et al. (2012). Ultra High Throughput Screening of Natural Product Extracts to Identify Pro-apoptotic Inhibitors of Bcl-2 Family Proteins. Combinatorial chemistry & high throughput screening, 15(7), 535-546. [Link]

-

Li, Y., et al. (2021). Screening and separation of natural anticancer active ingredients related to phospholipase C. Journal of separation science, 44(1), 285-294. [Link]

-

Zhang, L., et al. (2016). Bioactivity-guided isolation of antioxidant and anti-hepatocarcinoma constituents from Veronica ciliata. BMC complementary and alternative medicine, 16(1), 1-8. [Link]

-

Gavagnin, M., & Fontana, A. (2000). Isolating bioactive compounds from marine organisms. In Methods in biotechnology (pp. 119-133). Humana Press. [Link]

-

Kim, J., et al. (2021). Eupatilin Impacts on the Progression of Colon Cancer by Mitochondria Dysfunction and Oxidative Stress. International Journal of Molecular Sciences, 22(12), 6435. [Link]

-

Haq, I. U., Ullah, N., Bibi, G., Kanwal, S., Ahmad, S., & Mirza, B. (2019). Isolation of bioactive compounds from Bergenia ciliata (haw.) Sternb rhizome and their antioxidant and anticholinesterase activities. BMC complementary and alternative medicine, 19(1), 1-12. [Link]

-

Lam, K. S. (2007). Antitumor compounds from marine actinomycetes. Marine drugs, 5(3), 137-152. [Link]

-

Anand, U., et al. (2022). Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies. Cancers, 14(19), 4854. [Link]

-

Setyaningsih, Y. S. H. (2022). Anticancer drug screening of natural products: In vitro cytotoxicity assays, techniques, and challenges. World Journal of Pharmaceutical Research, 11(9), 279-290. [Link]

-

Rather, R. A., et al. (2022). Natural Products/Bioactive Compounds as a Source of Anticancer Drugs. Molecules, 27(19), 6559. [Link]

-

Kim, J. H., & Shin, M. K. (2015). Novel Discovery of Two Heterotrichid Ciliates, Climacostomum virens and Fabrea salina (Ciliophora: Heterotrichea: Heterotrichida) in Korea. Animal Systematics, Evolution and Diversity, 31(3), 182-190. [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]

-

Horton, T. (n.d.). MTT Cell Assay Protocol. Texas Children's Hospital. Retrieved from [Link]

-

Kim, J. H., & Shin, M. K. (2015). Novel Discovery of Two Heterotrichid Ciliates, Climacostomum virens and Fabrea salina (Ciliophora: Heterotrichea: Heterotrichida) in Korea. ResearchGate. [Link]

-

Cesaroni, R. (2017). Culturing Euplotes crassus to high densities using E.coli as the only food source. protocols.io. [Link]

-

Co-Culture Systems for the Production of Secondary Metabolites: Current and Future Prospects. (2019). The Open Biotechnology Journal, 13(1). [Link]

-

Banat, I. M., et al. (2022). Biosurfactants as Anticancer Agents: Glycolipids Affect Skin Cells in a Differential Manner Dependent on Chemical Structure. Molecules, 27(19), 6559. [Link]

-

Pérez-Alonso, N. L., & Pérez-Guerra, N. (2022). Biotechnology and In Vitro Culture as an Alternative System for Secondary Metabolite Production. Plants, 11(15), 1989. [Link]

-

Wang, Y., et al. (2018). Evaluation of the anticancer and anti-metastasis effects of novel synthetic sodium channel blockers in prostate cancer cells in vitro and in vivo. The Prostate, 78(15), 1159-1172. [Link]

-

Giacomelli, L., & Scartazza, A. (2020). In Vitro Cultures for the Production of Secondary Metabolites. In Plant Secondary Metabolites (pp. 1-20). IntechOpen. [Link]

-

Hussain, A., et al. (2012). In vitro strategies for the enhancement of secondary metabolite production in plants: a review. Journal of Medicinal Plants Research, 6(48), 5778-5785. [Link]

-

The Pharma Innovation Journal. (2023). Secondary metabolites production in plant tissue culture. The Pharma Innovation Journal, 12(8), 116-120. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Antimicrobial Activity of Euplotin C, the Sesquiterpene Taxonomic Marker from the Marine Ciliate Euplotes crassus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. creative-bioarray.com [creative-bioarray.com]

- 5. Culturing Euplotes crassus to high densities using E. coli as the only food source [protocols.io]

- 6. researchgate.net [researchgate.net]

- 7. texaschildrens.org [texaschildrens.org]

- 8. Simple synthesis of climacostol, a defensive secretion by the ciliate Climacostomum virens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. MTT assay protocol | Abcam [abcam.com]

- 12. An Updated Review on Marine Anticancer Compounds: The Use of Virtual Screening for the Discovery of Small-Molecule Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: A Senior Application Scientist's Guide to the Initial In Vitro Cytotoxicity Screening of Climacostol on Cancer Cell Lines

Foreword: The Rationale for a Bespoke Screening Strategy

In the landscape of novel anticancer drug discovery, the initial in vitro screening is a pivotal gateway. It is not merely a procedural step but the foundational experiment upon which all subsequent development is built. This guide eschews a generic, one-size-fits-all template. Instead, it presents a tailored strategy for evaluating Climacostol, a unique resorcinolic lipid derived from the ciliate Climacostomum virens.[1][2] As a Senior Application Scientist, my objective is to impart not just the "how" but the "why"—the causal logic that transforms a simple protocol into a robust, self-validating scientific inquiry. We will explore the cytotoxic potential of Climacostol by interrogating two fundamental pillars of cellular health: metabolic competence and membrane integrity.

Climacostol (5-[(2Z)-non-2-en-1-yl]benzene-1,3-diol) has already been identified as a compound of interest, demonstrating dose-dependent growth inhibition and the induction of a mitochondrion-dependent apoptotic program in human tumor cell lines.[2][3][4] This guide provides the framework to systematically quantify this potential across a panel of cancer cell lines, establishing a baseline efficacy and selectivity profile.

Part 1: Foundational Concepts & Strategic Experimental Design

The Interrogation of Cellular Viability: Beyond a Single Endpoint

A cytotoxic agent can induce cell death through various mechanisms, primarily apoptosis (programmed cell death) or necrosis (uncontrolled cell lysis).[5] An initial screen should therefore employ assays that provide complementary information. We will focus on two core methods:

-

Metabolic Viability Assays (MTT/MTS): These assays measure the reduction of a tetrazolium salt into a colored formazan product by mitochondrial dehydrogenases.[6] This serves as a proxy for the cell's metabolic activity, which is directly proportional to the number of viable cells.[7][8] A decrease in signal indicates a reduction in metabolic function, which can be due to either cytostatic (growth inhibition) or cytotoxic (cell death) effects.

-

Membrane Integrity Assays (LDH): The Lactate Dehydrogenase (LDH) assay quantifies the activity of this stable cytosolic enzyme in the culture supernatant.[9][10] Its presence outside the cell is an unambiguous marker of compromised plasma membrane integrity, a hallmark of late-stage apoptosis and necrosis.[11][12]

By running these assays in parallel, we generate a more complete picture. For example, a compound that shows a potent effect in the MTT assay but a delayed or lesser effect in the LDH assay may be primarily cytostatic or inducing early-stage apoptosis without immediate cell lysis.

The Principle of Self-Validation: Controls are Non-Negotiable

Every plate must be a self-contained, validated experiment. The inclusion of proper controls is what ensures the trustworthiness of the data.

-